molecular formula C16H13ClO3 B5689879 (4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

Cat. No.: B5689879
M. Wt: 288.72 g/mol
InChI Key: QHXWBATYQZAZOE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is a chemical compound with a complex structure that includes a chlorinated phenyl group and a benzodioxepin ring

Properties

IUPAC Name

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXWBATYQZAZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with a suitable precursor that forms the benzodioxepin ring. The reaction is usually carried out in the presence of a catalyst such as anhydrous aluminum chloride (AlCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone is unique due to the presence of the benzodioxepin ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

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